molecular formula C18H13Cl2NO4 B2837284 Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate CAS No. 477501-50-1

Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate

Cat. No.: B2837284
CAS No.: 477501-50-1
M. Wt: 378.21
InChI Key: QIYPGKBAMYQZCC-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate is a chemical compound with the molecular formula C18H12Cl2NO4. It is a derivative of benzofuran, a heterocyclic aromatic organic compound, and is characterized by the presence of a dichlorobenzamide group attached to the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate typically involves the following steps:

  • Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxybenzaldehyde with malonic acid under acidic conditions.

  • Introduction of Dichlorobenzamide Group: The dichlorobenzamide group is introduced by reacting the benzofuran core with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

  • Esterification: The final step involves esterification of the carboxylic acid group with ethanol to form the ethyl ester derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Nucleophiles such as amines, alcohols, or halides

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols

  • Reduction Products: Alcohols

  • Substitution Products: Substituted benzofurans or benzofuran derivatives

Scientific Research Applications

Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of heterocyclic chemistry.

  • Biology: The compound can be utilized in biological assays to investigate its interaction with various biomolecules and cellular components.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating diseases such as cancer, inflammation, and bacterial infections.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 4-(3,4-dichlorobenzamido)benzoate: This compound differs in the position of the dichlorobenzamide group on the benzene ring.

  • Ethyl 3,5-dichlorobenzoate: This compound lacks the benzofuran core and has a simpler structure.

Uniqueness: this compound is unique due to its combination of the benzofuran core and the dichlorobenzamide group, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

ethyl 3-[(3,5-dichlorobenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO4/c1-2-24-18(23)16-15(13-5-3-4-6-14(13)25-16)21-17(22)10-7-11(19)9-12(20)8-10/h3-9H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYPGKBAMYQZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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